4-Chloro-6,7-dimethylquinazoline
Overview
Description
4-Chloro-6,7-dimethylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological and pharmacological properties, making them significant in the fields of organic synthesis and medicinal chemistry . The molecular formula of this compound is C10H9ClN2, and it has a molecular weight of 192.65 g/mol .
Mechanism of Action
Target of Action
4-Chloro-6,7-dimethylquinazoline is a novel compound that has been evaluated for its antiproliferative activities against human cancer cell lines . The primary targets of this compound are cancer cells, particularly MGC-803 cells .
Mode of Action
The compound interacts with its targets by inhibiting the colony formation and migration of MGC-803 cells . This interaction results in significant changes in the cellular processes of the target cells, including the induction of apoptosis and cell cycle arrest at the G1-phase .
Biochemical Pathways
The induction of apoptosis and cell cycle arrest suggests that the compound may affect pathways related to cell growth and division
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The result of the action of this compound is the inhibition of proliferation of cancer cells, particularly MGC-803 cells . This is achieved through the induction of apoptosis and cell cycle arrest at the G1-phase . These effects could potentially make this compound a valuable solution to optimize anilinoquinazoline-based antineoplastic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethylquinazoline typically involves multiple steps. One common method starts with the nitrification of 3,4-dimethoxyacetophenone to obtain 2-nitro-4,5-dimethoxyacetophenone. This intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one. The next step involves reduction cyclization to yield 4-hydroxy-6,7-dimethoxyquinoline, which is then chlorinated to produce 4-Chloro-6,7-dimethoxyquinoline .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, mild reaction conditions, and simple after-treatment steps to ensure high yield and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazolines .
Scientific Research Applications
4-Chloro-6,7-dimethylquinazoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: It serves as a building block for compounds with potential biological activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-6,7-dimethylquinazoline include:
- 4-Chloro-6,7-dimethoxyquinazoline
- 4-Ethyl-6,7-dimethoxyquinazoline
- 4-Methyl-6,7-dimethoxyquinazoline
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the methyl groups at the 6 and 7 positions can affect its interaction with molecular targets and its overall pharmacological profile .
Properties
IUPAC Name |
4-chloro-6,7-dimethylquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-6-3-8-9(4-7(6)2)12-5-13-10(8)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKQNBCDJYNKED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596619 | |
Record name | 4-Chloro-6,7-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31867-92-2 | |
Record name | 4-Chloro-6,7-dimethylquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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